2-amino-N-methyl-1,3-benzoxazole-6-carboxamide 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17182246
InChI: InChI=1S/C9H9N3O2/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

2-amino-N-methyl-1,3-benzoxazole-6-carboxamide

CAS No.:

Cat. No.: VC17182246

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-methyl-1,3-benzoxazole-6-carboxamide -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide
Standard InChI InChI=1S/C9H9N3O2/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13)
Standard InChI Key JYRXHSHNGFGCSP-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC2=C(C=C1)N=C(O2)N

Introduction

2-amino-N-methyl-1,3-benzoxazole-6-carboxamide is a compound belonging to the benzoxazole derivatives class, known for their diverse biological activities. This compound features a benzoxazole ring structure substituted with an amino group, a methyl group, and a carboxamide functional group. The benzoxazole ring, which includes nitrogen and oxygen, categorizes this compound as a heterocyclic compound, significant in medicinal chemistry due to its wide range of pharmacological activities.

Synthesis Methods

The synthesis of 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide typically involves condensation reactions using 2-aminophenol as a starting material. These reactions can be carried out under acidic or basic conditions with appropriate aldehydes or isocyanates. The efficiency and purity of the synthesized compound may vary, often requiring purification techniques such as recrystallization or chromatography.

Biological Activities and Applications

Benzoxazole derivatives, including 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide, have been extensively studied for their potential applications in pharmaceuticals. They are particularly noted for their antibacterial, antifungal, and anticancer properties. The mechanism of action often involves interactions with biological targets such as enzymes or receptors, which can lead to increased cellular levels of important metabolites like nicotinamide adenine dinucleotide (NAD+).

Comparison with Other Heterocyclic Compounds

Other heterocyclic compounds, such as benzimidazole derivatives, have also shown significant biological activities. For example, N-substituted benzimidazole carboxamides have demonstrated pronounced antiproliferative activity against cancer cell lines . Similarly, 2-mercaptobenzimidazole derivatives have exhibited potent antimicrobial and anticancer effects . These findings highlight the importance of heterocyclic compounds in medicinal chemistry.

Data Table: Comparison with Other Heterocyclic Compounds

CompoundBiological ActivityPotential Applications
Benzoxazole DerivativesAnticancer, antibacterialPharmaceutical development
Benzimidazole DerivativesAntiproliferative, antimicrobialCancer treatment, antimicrobial agents
2-Mercaptobenzimidazole DerivativesAntimicrobial, anticancerAntimicrobial and anticancer therapies

References:
- EvitaChem: 2-amino-N-methyl-1,3-benzoxazole-6-carboxamide.
- Nature: Synthesis, biological evaluation, and molecular modeling studies of benzoxazole derivatives.
- PMC: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- PMC: 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.

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